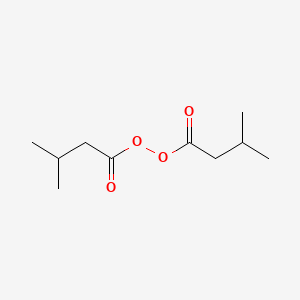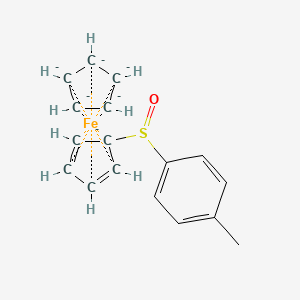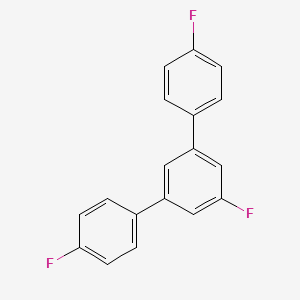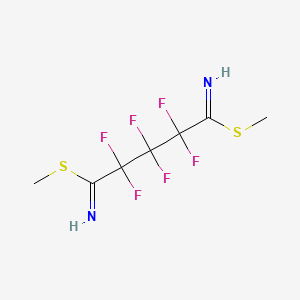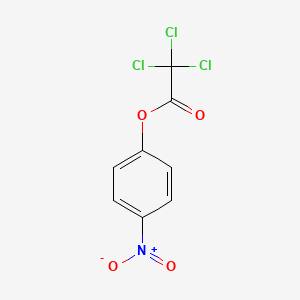
4-Nitrophenyl trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl trichloroacetate is an organic compound that belongs to the class of nitrophenyl esters. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a trichloroacetate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
4-Nitrophenyl trichloroacetate can be synthesized through the reaction of 4-nitrophenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Nitrophenyl trichloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, yielding 4-nitrophenol and trichloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid are commonly used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl trichloroacetate.
Hydrolysis: 4-Nitrophenol and trichloroacetic acid.
科学的研究の応用
4-Nitrophenyl trichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-nitrophenyl trichloroacetate involves its reactivity towards nucleophiles. The ester bond is cleaved through nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a trichloroacetate group.
4-Nitrophenyl acetate: Contains an acetate group instead of a trichloroacetate group.
4-Nitrophenyl carbonate: Contains a carbonate group instead of a trichloroacetate group.
Uniqueness
4-Nitrophenyl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties compared to other nitrophenyl esters. This makes it particularly useful in specific synthetic applications and industrial processes.
特性
IUPAC Name |
(4-nitrophenyl) 2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHTVPJGHDBBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508621 |
Source


|
| Record name | 4-Nitrophenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-89-8 |
Source


|
| Record name | 4-Nitrophenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
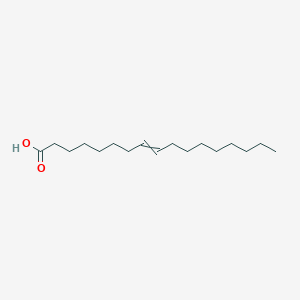
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
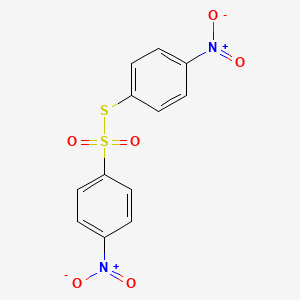

![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
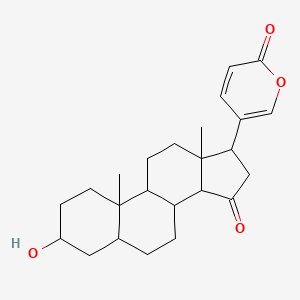
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
